2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 73901-57-2
VCID: VC17279639
InChI: InChI=1S/C16H18ClNO2/c1-3-13-7-4-6-12(2)16(13)18(15(19)10-17)11-14-8-5-9-20-14/h4-9H,3,10-11H2,1-2H3
SMILES:
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide

CAS No.: 73901-57-2

Cat. No.: VC17279639

Molecular Formula: C16H18ClNO2

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide - 73901-57-2

Specification

CAS No. 73901-57-2
Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C16H18ClNO2/c1-3-13-7-4-6-12(2)16(13)18(15(19)10-17)11-14-8-5-9-20-14/h4-9H,3,10-11H2,1-2H3
Standard InChI Key BSNWBWQIIDAFLZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC(=C1N(CC2=CC=CO2)C(=O)CCl)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The IUPAC name of the compound, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide, reflects its substitution pattern:

  • A 2-ethyl-6-methylphenyl group at the N-position provides steric bulk and lipophilicity.

  • A furan-2-ylmethyl moiety introduces heteroaromaticity, enhancing potential interactions with biological targets.

  • The chlorine atom at the α-position of the acetamide backbone may influence electronic properties and reactivity .

The canonical SMILES representation (CCC1=CC=CC(=C1N(CC2=CC=CO2)C(=O)CCl)C) and InChIKey (BSNWBWQIIDAFLZ-UHFFFAOYSA-N) further clarify its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₈ClNO₂
Molecular Weight291.77 g/mol
LogP (Partition Coefficient)Estimated 3.6–4.2*
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area33.45 Ų
StereochemistryAchiral

*Calculated using PubChem data for analogous structures .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the Acetamide Backbone: Reacting 2-chloroacetyl chloride with 2-ethyl-6-methylaniline under basic conditions yields 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide .

  • N-Alkylation with Furan-2-Ylmethyl Bromide: The intermediate is treated with furan-2-ylmethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the furan moiety.

Reaction Scheme:

2-Chloroacetyl Chloride+2-Ethyl-6-MethylanilineBase2-Chloro-N-(2-ethyl-6-methylphenyl)acetamideFuran-2-Ylmethyl BromideTarget Compound\text{2-Chloroacetyl Chloride} + \text{2-Ethyl-6-Methylaniline} \xrightarrow{\text{Base}} \text{2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide} \xrightarrow{\text{Furan-2-Ylmethyl Bromide}} \text{Target Compound}

Optimization Strategies

  • Catalysis: Transition metal catalysts (e.g., Pd) may enhance alkylation efficiency .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Table 2: Typical Reaction Conditions

StepReagents/ConditionsYield (%)
Acetamide FormationEt₃N, DCM, 0°C → RT78–82
N-AlkylationK₂CO₃, DMF, 80°C65–70

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.31 (s, 3H, Ar-CH₃), 4.52 (s, 2H, NCH₂Furan), 6.45–7.24 (m, Ar-H).

  • IR (KBr): 1674 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Cl) .

Table 3: Chromatographic Properties

MethodColumnRetention Time (min)
HPLC (Reverse Phase)C18, 60% MeOH/H₂O8.2

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-Chloro-N-(2,6-Dimethylphenyl)-N-(Furan-2-Ylmethyl)Acetamide (CAS 53656-13-6): Lacks the ethyl group, reducing lipophilicity (LogP 3.67 vs. 3.9) .

  • 2-(2-Chloro-6-Fluorophenyl)-N-[(Furan-2-Yl)Methyl]Acetamide (Y031-0069): Fluorine substitution alters electronic properties, enhancing metabolic stability .

Limitations and Future Directions

Current Challenges

  • Toxicity Concerns: Chloroacetamides may exhibit hepatotoxicity at high doses.

  • Synthetic Yield: N-Alkylation steps often suffer from moderate yields (65–70%) .

Research Opportunities

  • Biological Screening: Evaluate efficacy against neglected tropical disease targets (e.g., Chagas disease).

  • Green Chemistry: Develop solvent-free alkylation using microwaves.

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